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2-(Pyrrolidin-2-yl)cyclohexan-1-one
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Overview
Description
2-(Pyrrolidin-2-yl)cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic addition to the cyclohexanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(Pyrrolidin-2-yl)cyclohexan-1-one is a chemical compound with a cyclohexanone structure substituted with a pyrrolidine group, represented by the molecular formula C11H19NO and a molecular weight of approximately 175.25 g/mol. It has garnered interest in medicinal chemistry for its potential pharmacological properties.
Potential Applications
This compound's applications span several areas, with a focus on its pharmacological properties and use in organic synthesis.
Pharmaceuticals Due to its analgesic and anti-inflammatory properties, this compound has potential applications in pharmaceuticals. Research indicates that the compound interacts with neurotransmitter systems, especially those involving dopamine and serotonin, which are crucial for mood regulation and pain perception. It may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Scientific Research 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also investigated for potential therapeutic applications, such as in the development of new drugs.
Cosmetics Synthetic or semi-synthetic polymers, with or without natural polymers, exhibit a striking design with thermal and chemo-sensitive properties and are used to prepare nanoparticles for delivering fragrances .
Interaction studies have focused on the compound's binding affinity to receptors, including opioid and serotonin receptors. These studies utilize radiolabeled ligand-binding assays and electrophysiological recordings to evaluate how the compound modulates receptor activity. Initial findings suggest it may act as a partial agonist at certain receptor sites, indicating potential therapeutic effects.
Chemical Reactions
2-(Azepan-2-yl)cyclohexan-1-one hydrochloride can undergo different chemical reactions:
- Oxidation The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction It can be reduced to form alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution The ketone group can undergo nucleophilic substitution reactions, employing nucleophiles like amines or alcohols under acidic or basic conditions.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-1-yl)cyclohexan-1-one
- 2-(Pyrrolidin-3-yl)cyclohexan-1-one
- 2-(Pyrrolidin-4-yl)cyclohexan-1-one
Uniqueness
2-(Pyrrolidin-2-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-(Pyrrolidin-2-yl)cyclohexan-1-one, also known as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities, including interactions with various receptors and enzymes. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H17NO
- Molecular Weight : 181.26 g/mol
This compound features a cyclohexanone ring substituted with a pyrrolidine group, which is crucial for its biological activity.
Research indicates that this compound may act on several biological targets. Its structural similarity to known neurotransmitters suggests potential interactions with receptors involved in neurological pathways. Specifically, studies have shown that derivatives of this compound can inhibit certain receptors linked to pain and anxiety management.
Pharmacological Effects
- Analgesic Activity : In animal models, compounds related to this compound have demonstrated analgesic properties through modulation of pain pathways.
- Anxiolytic Effects : Some studies suggest that this compound may exhibit anxiolytic effects by interacting with GABAergic systems, which are critical for anxiety regulation.
- Antidepressant Potential : Preliminary findings indicate that the compound could have antidepressant-like effects, possibly through serotonin receptor modulation.
Study on Pain Modulation
A study published in the Journal of Medicinal Chemistry explored the analgesic properties of various pyrrolidine derivatives. The results showed that this compound effectively reduced pain responses in rodent models, indicating its potential as a therapeutic agent for pain management .
Anxiolytic Activity Investigation
In another study, researchers evaluated the anxiolytic properties of this compound using behavioral assays in mice. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting the hypothesis of its interaction with GABA receptors .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of cyclohexanone with pyrrolidine under acidic conditions. This method allows for the formation of the desired product with reasonable yields. Further modifications can lead to various derivatives with enhanced biological activities.
Comparative Analysis of Related Compounds
Properties
IUPAC Name |
2-pyrrolidin-2-ylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h8-9,11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPRYPGSMPYAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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